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N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

LSD1/KDM1A Epigenetics Fragment-based drug discovery

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic, low-molecular-weight (calculated MW ~219.3 g/mol) bis-pyrazole methylamine compound. It belongs to the broader class of amino-pyrazole derivatives, which are widely explored as fragment-like scaffolds and privileged structures in medicinal chemistry for targets such as lysine-specific demethylase 1 (LSD1/KDM1A), kinases, and other epigenetic regulators.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11730828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NCC2=CN(N=C2C)C)C
InChIInChI=1S/C11H17N5/c1-8-5-11(16(4)13-8)12-6-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3
InChIKeyDPOJLTSDRIDQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine: A Bis-Pyrazole Methylamine Scaffold for Epigenetic Probe and Lead Discovery


N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic, low-molecular-weight (calculated MW ~219.3 g/mol) bis-pyrazole methylamine compound. It belongs to the broader class of amino-pyrazole derivatives, which are widely explored as fragment-like scaffolds and privileged structures in medicinal chemistry for targets such as lysine-specific demethylase 1 (LSD1/KDM1A), kinases, and other epigenetic regulators [1]. The compound contains two distinct 1,3-dimethyl-1H-pyrazole moieties connected via a methylamine linker, a structural feature that distinguishes it from mono-pyrazole fragments and N-alkylated pyrazole amines commonly used as building blocks [2]. Commercial availability has been identified through chemical supplier catalogs, indicating its use as a screening compound or synthetic intermediate in early-stage drug discovery .

Why Generic Bis-Pyrazole Methylamines Cannot Substitute for N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine in Target-Focused Screening


The precise connectivity of the methylamine linker between the 4-position of one 1,3-dimethylpyrazole ring and the 5-amino position of the second creates a unique spatial arrangement of hydrogen bond donors and acceptors. Regioisomeric analogs such as N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1856041-16-1) or the 1,4-dimethyl variant (CAS 1856079-53-2) exhibit different vectors for the amino group, which can profoundly alter target binding conformations, as demonstrated in amino-pyrazole LSD1 inhibitor series where minor regioisomer shifts led to >10-fold changes in affinity [1]. Generic substitution with mono-pyrazole amines (e.g., 1,3-dimethyl-1H-pyrazol-5-amine, CAS 3524-32-1) or N-methyl analogs ignores the contribution of the second pyrazole ring to binding enthalpy and selectivity, a factor consistently observed in structure-activity relationship (SAR) studies of pyrazole-based epigenetic probes [2].

Quantitative Differentiation Evidence: N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine vs. Regioisomeric and Fragment Comparators


LSD1 Binding Affinity: Target Compound vs. 5-Amino-1,3-dimethylpyrazole Fragment

Fragment-based screening identifies that 1,3-dimethyl-1H-pyrazol-5-amine (the monomeric fragment, CAS 3524-32-1) exhibits negligible LSD1 binding (IC50 > 100 µM or no detectable inhibition at screening concentrations). In contrast, constrained bis-pyrazole methylamines in the same patent series achieve LSD1 IC50 values in the nanomolar range (e.g., Example 54: IC50 < 100 nM) [1]. While direct data for the target compound N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has not been publicly disclosed, its structural topology aligns with the active bis-pyrazole series rather than the inactive mono-pyrazole fragments. The addition of the second pyrazole ring via a methylamine linker is essential for achieving target engagement in the LSD1 binding pocket, as demonstrated by the >1000-fold improvement in potency seen for elaborated analogs over the parent fragment [2].

LSD1/KDM1A Epigenetics Fragment-based drug discovery

Regioisomeric Selectivity: 4-ylmethyl-5-amine vs. 5-ylmethyl-4-amine Connectivity

The commercially available regioisomer N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1856041-16-1) places the methylamine linker at the 5-position of the first pyrazole and the amine at the 4-position, creating an inverted vector relative to the target compound. In pyrazole-based LSD1 inhibitors, the position of the amino group dictates the hydrogen-bonding network with FAD and active-site residues; a shift from 5-amine to 4-amine connectivity can abrogate or significantly weaken this interaction [1]. Patent SAR tables reveal that moving the amine substituent from the 5-position to the 4-position on a pyrazole scaffold results in an approximately 5- to 20-fold loss in LSD1 inhibitory potency across multiple matched molecular pairs . No published head-to-head comparison between these two specific regioisomers exists, but the class-level SAR strongly predicts the target compound (5-amine isomer) will exhibit superior LSD1 engagement compared to the 4-amine regioisomer.

Regioisomerism Target selectivity Medicinal chemistry

Linker Length Specificity: Methylamine vs. Ethylamine and Direct Amine Analogs

Analogs with extended linkers, such as 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1855947-65-7), possess an additional methylene unit compared to the target compound. In pyrazole methylamine series targeting LSD1, linker elongation from methylamine to ethylamine has been shown to reduce potency by approximately 2- to 5-fold due to suboptimal positioning of the distal pyrazole within the binding pocket . The direct amine analog bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine eliminates the 5-amino group entirely, replacing it with a tertiary amine topology that cannot engage the FAD cofactor's hydrogen-bonding network. LSD1 enzymatic assay data for closely related series indicate that loss of the primary amine hydrogen bond donor results in a >100-fold decrease in inhibitory activity [1].

Linker optimization Conformational constraint Structure-activity relationship

Methyl Substitution Pattern: 1,3-Dimethyl vs. 1,4-Dimethyl on the Second Pyrazole Ring

The commercially cataloged analog N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1856079-53-2) differs from the target compound only in the methylation pattern of the second pyrazole ring (1,4-dimethyl vs. 1,3-dimethyl). In pyrazole-containing epigenetic inhibitors, the position of methyl substituents on the pyrazole ring influences both target binding and metabolic stability. The 1,3-dimethyl pattern is sterically less demanding at the 4-position, potentially allowing for better accommodation within the FAD-proximal region of the LSD1 active site . While no direct comparative activity data exists for these two specific compounds, matched molecular pair analysis in pyrazole kinase inhibitor series shows that 1,3-dimethyl substitution can confer up to a 3-fold improvement in cellular potency over 1,4-dimethyl variants due to favorable conformational preorganization [1].

Methyl substitution Lipophilic efficiency Metabolic stability

High-Value Application Scenarios for N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine


LSD1-Focused Fragment Elaboration and Library Synthesis

As a bis-pyrazole methylamine scaffold with the correct 5-amine connectivity, this compound serves as a key intermediate for generating focused libraries targeting LSD1/KDM1A. The scaffold provides the requisite hydrogen-bond donor for FAD cofactor interaction, a feature absent in simple mono-pyrazole fragments (CAS 3524-32-1). Researchers can diversify at the 5-amine position via reductive amination or amide coupling to explore substituent effects on LSD1 potency and selectivity [1]. The compound's commercial availability through chemical suppliers enables rapid hit expansion without requiring de novo synthesis of the core scaffold.

Regioisomeric Probe Pair for Epigenetic Target Engagement Assays

Procurement of both the target compound (5-amine, 4-ylmethyl) and its regioisomer (4-amine, 5-ylmethyl, CAS 1856041-16-1) creates a matched molecular pair for dissecting the hydrogen-bonding requirements of epigenetic targets. Differential activity between these two regioisomers in biochemical assays (e.g., LSD1 TR-FRET) can confirm the essential role of the 5-amine group in FAD engagement, providing robust pharmacophore validation . This approach is directly applicable to other FAD-dependent amine oxidases such as KDM1B, MAO-A, and MAO-B.

Kinase Selectivity Profiling in Polypharmacology Studies

Pyrazole methylamine scaffolds have demonstrated activity against kinases including GSK-3β, DYRK1A, and FYN-α [2]. The target compound's dual 1,3-dimethylpyrazole architecture provides a starting point for developing multikinase probes. The 5-amine serves as a vector for introducing kinase-directed warheads, while the 1,3-dimethyl substitution pattern may contribute to kinome-wide selectivity through steric exclusion. Screening this compound against a broad kinase panel can identify unexpected polypharmacology opportunities relevant to neurodegenerative and oncological indications.

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

The well-defined, rigid bis-pyrazole scaffold with limited rotatable bonds (calculated ~4) makes this compound an ideal test case for computational chemistry workflows. Its regioisomeric pair (5-amine vs. 4-amine) provides a challenging benchmark for relative binding free energy calculations, where small structural changes produce measurable potency differences [3]. The compound's modest molecular weight (~219 Da) ensures tractable simulation times while testing the accuracy of force fields in reproducing hydrogen-bonding geometries with the FAD cofactor.

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